Benzo[b]thiophen-7-ylmethanol
Overview
Description
Benzo[b]thiophen-7-ylmethanol is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula of C8H6S and has an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of 2-substituted benzo[b]thiophenes has been achieved through a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . A wide range of 3-substituted benzothiophenes were obtained in moderate to good yield (up to 87%) .Molecular Structure Analysis
The molecular formula of Benzo[b]thiophen-7-ylmethanol is C9H8OS . The molecular weight is 164.224 Da .Chemical Reactions Analysis
An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Scientific Research Applications
Smoking Reduction Therapy
Benzo[b]thiophen derivatives have been evaluated for their potential as CYP2A6 inhibitors , which could be used as leads for drugs useful in smoking reduction therapy .
Antimicrobial Agents
Design and synthesis of novel antimicrobials with activity against Gram-positive bacteria and mycobacterial species, including M. tuberculosis , have been reported using benzo[b]thiophene derivatives .
Fluorescent Materials
Benzo[b]thiophene derivatives have been synthesized that exhibit a fluorescence quantum yield of up to 1, indicating potential use in the development of fluorescent materials .
Cannabinoid Receptor Ligands
Some benzo[b]thiophene compounds have been identified as potential cannabinoid receptor ligands , which could have implications in medical research related to cannabinoid systems .
Antifungal Agents
Certain benzo[b]thiophene derivatives have shown potential to be used as antifungal agents against current fungal diseases .
Anticancer Agents
A series of benzo[b]thiophene-diaryl urea derivatives have been designed and synthesized with potential anticancer effects , showing in vitro antiproliferative activities against cancer cell lines .
Analgesic and Anti-inflammatory
Thiophene derivatives, including those related to benzo[b]thiophen-7-ylmethanol, show promise in medicinal chemistry for their analgesic and anti-inflammatory properties .
Material Science Applications
In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes and as inhibitors of corrosion of metals .
Future Directions
Benzothiophenes are a promising class of organosulfur compounds . They have a broad range of applications in medicinal chemistry and materials science . The synthesis of benzothiophene derivatives has attracted intensive research . Numerous mild and efficient approaches for the synthesis of benzothiophenes have been developed over the years . Different catalysts and substrates have been applied for benzothiophene synthesis .
Mechanism of Action
Target of Action
Benzo[b]thiophen-7-ylmethanol and its derivatives have been found to interact with cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, appetite, and memory.
Mode of Action
It is known that the compound can bind to cannabinoid receptors, potentially influencing the signaling pathways associated with these receptors .
Result of Action
The molecular and cellular effects of Benzo[b]thiophen-7-ylmethanol’s action are likely to be diverse, given the wide range of physiological processes regulated by the endocannabinoid system. Some derivatives of Benzo[b]thiophen have shown potential anticancer effects , suggesting that Benzo[b]thiophen-7-ylmethanol might also have similar effects.
properties
IUPAC Name |
1-benzothiophen-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJJFNFAYMLSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586322 | |
Record name | (1-Benzothiophen-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-7-ylmethanol | |
CAS RN |
51830-53-6 | |
Record name | (1-Benzothiophen-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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